molecular formula C18H15ClN2O3 B4506278 N-(4-chlorobenzyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide

N-(4-chlorobenzyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide

Cat. No.: B4506278
M. Wt: 342.8 g/mol
InChI Key: DWCKLZDYECLWIU-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H15ClN2O3 and its molecular weight is 342.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.0771200 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Cytotoxic Activities

Compounds structurally related to N-(4-chlorobenzyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide have been investigated for their antitumor properties. For instance, the synthesis and chemistry of certain imidazotetrazines, which share a similar synthetic approach or chemical space with isoxazolecarboxamides, demonstrate broad-spectrum antitumor activity. These compounds show curative activity against L-1210 and P388 leukemia, suggesting a potential prodrug modification for cancer therapy (Stevens et al., 1984). Similarly, new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives synthesized from reactions involving compounds with structural similarities to this compound were screened for in vitro cytotoxic activity, indicating their potential as cancer treatments (Hassan et al., 2014).

Neuroprotective Activity

Isoxazolecarboxamides and related compounds have also been explored for their neuroprotective effects, particularly in the context of Alzheimer's disease. A study on 5-aroylindolyl-substituted hydroxamic acids, which are chemically related to isoxazolecarboxamides, revealed potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds significantly decrease tau protein phosphorylation and aggregation, offering a potential pathway for Alzheimer's disease treatment (Lee et al., 2018).

Corrosion Inhibition

The chemical framework of this compound has implications beyond biomedicine, including in materials science. For example, carbohydrazide-pyrazole compounds, akin to isoxazolecarboxamides in synthetic strategy or functional group arrangement, exhibit corrosion protection behavior for mild steel in acidic solutions. These findings suggest applications in protecting industrial materials and infrastructure (Paul et al., 2020).

Herbicidal Activity

Research on 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, which share a core structural motif with this compound, demonstrates significant herbicidal activity against a range of weeds. This indicates the potential agricultural applications of these compounds, offering a new avenue for the development of more effective herbicides (Hamper et al., 1995).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-23-15-4-2-3-13(9-15)17-10-16(21-24-17)18(22)20-11-12-5-7-14(19)8-6-12/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCKLZDYECLWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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